Ethanone, 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-phenyl-
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Overview
Description
2-((5-(2-Bromophenyl)-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromophenyl group, a triazole ring, and a phenylethanone moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Bromophenyl)-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as amido-nitriles.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst.
Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-Bromophenyl)-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((5-(2-Bromophenyl)-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.
Material Science: It is used in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Catalysis: The compound can serve as a ligand in catalytic systems for various organic transformations.
Mechanism of Action
The mechanism of action of 2-((5-(2-Bromophenyl)-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites. This can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Phenyl-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone
- 2-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone
Uniqueness
2-((5-(2-Bromophenyl)-1H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is unique due to the presence of the bromophenyl group, which can enhance its biological activity and selectivity compared to other similar compounds. The bromine atom can participate in halogen bonding, which may improve the compound’s binding affinity to its molecular targets .
Properties
CAS No. |
773810-92-7 |
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Molecular Formula |
C16H12BrN3OS |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C16H12BrN3OS/c17-13-9-5-4-8-12(13)15-18-16(20-19-15)22-10-14(21)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,20) |
InChI Key |
FMISIUVMMRXSRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NNC(=N2)C3=CC=CC=C3Br |
Origin of Product |
United States |
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